molecular formula C20H28N4O3S2 B2834229 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone CAS No. 1058399-06-6

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

Cat. No. B2834229
CAS RN: 1058399-06-6
M. Wt: 436.59
InChI Key: XBXDSQLPUYOXRI-UHFFFAOYSA-N
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Description

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C20H28N4O3S2 and its molecular weight is 436.59. The purity is usually 95%.
BenchChem offers high-quality (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Interaction Studies

Research on compounds structurally related to "(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone" involves detailed synthetic routes and molecular interaction studies. For instance, studies have focused on the synthesis of sulfomycinamate derivatives, highlighting the Bohlmann-Rahtz heteroannulation and other synthetic strategies to construct complex molecular scaffolds, offering insights into novel synthetic methodologies (Bagley et al., 2003; Kelly & Lang, 1995). These studies contribute to the broader understanding of chemical synthesis and molecular design principles.

Antimicrobial and Anticancer Activity

Compounds with structural similarities to "(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone" have been evaluated for their potential antimicrobial and anticancer activities. For example, derivatives synthesized from thiazolidinone and triazine frameworks have shown promising antimicrobial properties against various bacteria and fungi, indicating their potential as lead compounds for developing new antimicrobial agents (Patel et al., 2012; Mhaske et al., 2014). Additionally, certain derivatives have been studied for their anticancer efficacy, offering a foundation for further investigation into therapeutic applications (Turov, 2020).

Structural and Crystallographic Analysis

Research also encompasses structural and crystallographic analyses of related compounds, which are crucial for understanding the molecular basis of their biological activities and interactions. Studies on the crystal and molecular structure of specific derivatives provide valuable information on the conformational preferences and structural characteristics essential for their biological functions (Naveen et al., 2015). Such analyses are fundamental in drug design and development, allowing for the optimization of molecular properties for desired biological activities.

properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-14-11-15(2)18-17(12-14)21-20(28-18)23-9-7-22(8-10-23)19(25)16-5-4-6-24(13-16)29(3,26)27/h11-12,16H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXDSQLPUYOXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN(C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

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